Cas no 1170093-92-1 (1-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2,2-dimethylpropan-1-one)

The compound 1-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2,2-dimethylpropan-1-one is a structurally complex benzimidazole derivative with potential applications in medicinal chemistry and drug development. Its key features include a piperazine moiety, which enhances solubility and bioavailability, and a benzimidazole core known for its pharmacological versatility. The 2,2-dimethylpropan-1-one group contributes to steric stability, potentially improving metabolic resistance. This compound may serve as a valuable intermediate for designing receptor-targeted molecules, particularly in neurological or oncological research. Its synthetic route allows for further functionalization, making it adaptable for structure-activity relationship studies. The benzyl substitution offers opportunities for modulating lipophilicity and target affinity.
1-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2,2-dimethylpropan-1-one structure
1170093-92-1 structure
Product name:1-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2,2-dimethylpropan-1-one
CAS No:1170093-92-1
MF:C24H30N4O
MW:390.521205425262
CID:5776579

1-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2,2-dimethylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one
    • 1-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2,2-dimethylpropan-1-one
    • Inchi: 1S/C24H30N4O/c1-24(2,3)23(29)27-15-13-26(14-16-27)18-22-25-20-11-7-8-12-21(20)28(22)17-19-9-5-4-6-10-19/h4-12H,13-18H2,1-3H3
    • InChI Key: ZKPWFALRUIUESY-UHFFFAOYSA-N
    • SMILES: C(N1CCN(CC2N(CC3=CC=CC=C3)C3=CC=CC=C3N=2)CC1)(=O)C(C)(C)C

1-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2,2-dimethylpropan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5614-0712-5μmol
1-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2,2-dimethylpropan-1-one
1170093-92-1
5μmol
$63.0 2023-09-09
Life Chemicals
F5614-0712-2μmol
1-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2,2-dimethylpropan-1-one
1170093-92-1
2μmol
$57.0 2023-09-09
Life Chemicals
F5614-0712-10μmol
1-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2,2-dimethylpropan-1-one
1170093-92-1
10μmol
$69.0 2023-09-09
Life Chemicals
F5614-0712-4mg
1-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2,2-dimethylpropan-1-one
1170093-92-1
4mg
$66.0 2023-09-09
Life Chemicals
F5614-0712-2mg
1-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2,2-dimethylpropan-1-one
1170093-92-1
2mg
$59.0 2023-09-09
Life Chemicals
F5614-0712-3mg
1-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2,2-dimethylpropan-1-one
1170093-92-1
3mg
$63.0 2023-09-09
Life Chemicals
F5614-0712-10mg
1-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2,2-dimethylpropan-1-one
1170093-92-1
10mg
$79.0 2023-09-09
Life Chemicals
F5614-0712-1mg
1-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2,2-dimethylpropan-1-one
1170093-92-1
1mg
$54.0 2023-09-09
Life Chemicals
F5614-0712-15mg
1-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2,2-dimethylpropan-1-one
1170093-92-1 90%+
15mg
$89.0 2023-05-21
Life Chemicals
F5614-0712-5mg
1-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2,2-dimethylpropan-1-one
1170093-92-1
5mg
$69.0 2023-09-09

Additional information on 1-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2,2-dimethylpropan-1-one

Professional Introduction to Compound with CAS No. 1170093-92-1 and Product Name: 1-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2,2-dimethylpropan-1-one

The compound in question, identified by the CAS number 1170093-92-1, is a sophisticated organic molecule with a complex structural framework. This compound belongs to the class of piperazine derivatives, which are well-known for their diverse pharmacological properties. The presence of a benzodiazole moiety and a dimethylpropanone backbone further enhances its potential applications in the field of medicinal chemistry.

At the core of this compound's structure lies a piperazine ring substituted with a benzyl group that is, in turn, linked to a benzodiazole ring. This arrangement creates a unique pharmacophore that has garnered significant interest in recent years due to its potential biological activity. The benzodiazole component is particularly noteworthy, as it is known for its anxiolytic, sedative, and muscle relaxant properties, making it a valuable scaffold for the development of novel therapeutic agents.

The dimethylpropanone moiety at the other end of the molecule contributes to its overall stability and solubility characteristics. This structural feature is often exploited in medicinal chemistry to enhance bioavailability and metabolic stability. The combination of these structural elements results in a compound that exhibits promising properties for further investigation.

In recent years, there has been growing interest in the development of piperazine-based drugs due to their ability to modulate various neurotransmitter systems. The compound under discussion, with its unique substitution pattern, represents a promising candidate for further exploration in this area. Specifically, the interaction between the benzodiazole moiety and the piperazine ring suggests potential activity as an agonist or modulator of GABAergic receptors, which are critical targets for treating conditions such as anxiety disorders and epilepsy.

One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. Current research indicates that benzodiazole derivatives can interact with specific subtypes of GABA receptors, leading to therapeutic effects. The presence of the dimethylpropanone group may also contribute to improved pharmacokinetic properties, such as enhanced blood-brain barrier penetration, which is essential for effective central nervous system (CNS) drug delivery.

Furthermore, the structural similarity of this compound to known pharmacologically active agents suggests that it may exhibit similar effects but with potentially improved safety profiles. This hypothesis is supported by preliminary computational studies that have modeled its interaction with biological targets. These simulations indicate that the compound may bind effectively to GABA receptors without causing excessive sedation or other side effects associated with traditional benzodiazepines.

Another area of interest is the potential use of this compound in combination therapies. Given its ability to modulate multiple neurotransmitter systems, it may be effective when used alongside other drugs designed to address different aspects of neurological disorders. For instance, its interaction with GABA receptors could complement treatments targeting glutamate pathways, leading to a more comprehensive therapeutic approach.

The synthesis and characterization of this compound have been subjects of extensive research in recent years. Advanced synthetic methodologies have been employed to construct its complex framework while maintaining high purity and yield. Techniques such as multi-step organic synthesis, including cross-coupling reactions and cyclization processes, have been crucial in achieving this goal.

Once synthesized, rigorous analytical techniques are used to confirm its identity and purity. Methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to ensure that the compound meets the required standards for further biological testing.

The biological evaluation of this compound has revealed several promising properties. In vitro assays have shown that it exhibits significant affinity for GABA receptors, suggesting potential anxiolytic activity. Additionally, preliminary animal studies have indicated that it may have fewer side effects compared to traditional benzodiazepines, making it an attractive candidate for further development.

One particularly interesting finding from these studies is the compound's ability to selectively target specific subtypes of GABA receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activation. For example, while traditional benzodiazepines can affect multiple GABA receptor subtypes, this compound appears to preferentially interact with those involved in anxiety modulation while sparing others that could lead to sedation or cognitive impairment.

The potential therapeutic applications extend beyond anxiety disorders. Research suggests that compounds like this one may also be effective in treating conditions such as insomnia and seizures. The ability to modulate GABAergic transmission makes it a versatile tool for addressing various neurological issues without necessarily causing dependency or tolerance issues associated with long-term benzodiazepine use.

In conclusion,1-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2,2-dimethylpropan-1-one (CAS No. 1170093-92-1) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activity. Its potential applications in treating neurological disorders make it an exciting candidate for further research and development.

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